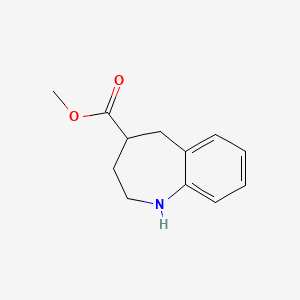
4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a boronic acid group, a fluorine atom, and a cyanocyclobutyl group attached to a phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid typically involves the following steps:
Formation of the Cyanocyclobutyl Group: This step involves the reaction of cyclobutanone with a cyanide source, such as sodium cyanide, in the presence of a suitable catalyst.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a halogen exchange reaction, where a suitable fluorinating agent, such as potassium fluoride, is used.
Boronic Acid Formation: The final step involves the formation of the boronic acid group through a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyanocyclobutyl group can be reduced to form amines or other derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium iodide or potassium thiocyanate are employed under appropriate conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or functionalized phenyl derivatives.
科学的研究の応用
4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The fluorine atom and cyanocyclobutyl group contribute to the compound’s binding affinity and specificity, enhancing its effectiveness in various applications.
類似化合物との比較
Similar Compounds
- 4-(1-Cyanocyclobutyl)-2-fluoro-N-methylbenzamide
- 4-(1-Cyanocyclobutyl)phenylboronic acid
- 4-(1-Cyanocyclobutyl)benzenesulfonyl fluoride
Uniqueness
4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid stands out due to its unique combination of a boronic acid group, a fluorine atom, and a cyanocyclobutyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
[4-(1-cyanocyclobutyl)-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BFNO2/c13-10-6-8(2-3-9(10)12(15)16)11(7-14)4-1-5-11/h2-3,6,15-16H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDWYYCENNLCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2(CCC2)C#N)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorophenyl)methyl]-2-{[(3-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2544625.png)
![2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2544627.png)
![3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2544628.png)

![N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2544632.png)
![(5E)-5-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2544633.png)


![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2544640.png)

![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2544643.png)
![6-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2544645.png)

